2-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propan-2-ol
Overview
Description
“2-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propan-2-ol” is an organic compound with the molecular formula C14H22BNO3 . It is also known by other names such as “5-(2-Hydroxypropan-2-yl)pyridine-3-boronic acid pinacol ester” and “2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propan-2-ol” among others .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized through nucleophilic and amidation reactions .
Molecular Structure Analysis
The molecular structure of “this compound” has been confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS . The single crystal structure was detected by X-ray diffraction and calculated using density functional theory (DFT) . The DFT calculations found 98.28% stable conformers and 1.72% unstable conformers .
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 263.14 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound also has two rotatable bonds .
Scientific Research Applications
Structural Analysis and Reactivity
- Structural Comparison : The structure of a related pyridin-2-ylboron derivative has been analyzed, revealing differences in the orientation of the dioxaborolane ring and bond angles in the BO2 group, influencing its chemical reactivity and stability (Sopková-de Oliveira Santos et al., 2003).
Synthesis and Characterization
- Boric Acid Ester Intermediates : Research has focused on synthesizing and characterizing boric acid ester intermediates with benzene rings, utilizing spectroscopy and X-ray diffraction for structure confirmation (Huang et al., 2021).
- Density Functional Theory (DFT) Analysis : The molecular structures of related compounds have been calculated using DFT, providing insights into their physicochemical properties (Huang et al., 2021).
Catalytic and Chemical Applications
- Borane Reduction : Studies have explored the use of similar compounds in the catalytic enantioselective borane reduction of benzyl oximes, demonstrating their potential in asymmetric reduction and waste disposal (Huang et al., 2011).
Crystallography and Material Science
- X-Ray Diffraction Studies : Compounds with structural similarities have been examined using single crystal X-ray diffraction, contributing to crystallography and material science (Wu et al., 2021).
Safety and Hazards
Mechanism of Action
In these reactions, boronic esters are used as reagents to couple with halides or pseudohalides in the presence of a palladium catalyst to form carbon-carbon bonds . This is a key step in the synthesis of many complex organic molecules, including pharmaceuticals and polymers .
As for the pharmacokinetics and environmental factors, these would depend on the specific properties of the compound, including its solubility, stability, and reactivity. These properties can be influenced by factors such as temperature, pH, and the presence of other chemicals .
Properties
IUPAC Name |
2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO3/c1-12(2,17)11-8-7-10(9-16-11)15-18-13(3,4)14(5,6)19-15/h7-9,17H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMFHYUSKGBAAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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